molecular formula C25H21NO5 B15143326 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(3-methylphenyl)methyl]acetamide

2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(3-methylphenyl)methyl]acetamide

Cat. No.: B15143326
M. Wt: 415.4 g/mol
InChI Key: FEEMGPHIWVTBJI-UHFFFAOYSA-N
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Description

2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(3-methylphenyl)methyl]acetamide is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chromen ring system substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(3-methylphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 5-hydroxy-4-oxo-2-phenylchromen-7-yl with N-[(3-methylphenyl)methyl]acetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, industrial methods may incorporate purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(3-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(3-methylphenyl)methyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(3-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins, thereby influencing their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N,N-dimethylacetamide
  • [ (5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid
  • 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one
  • 汉黄芩苷 (5-hydroxy-8-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl beta-D-glucopyranosiduronic acid)

Uniqueness

2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(3-methylphenyl)methyl]acetamide stands out due to its specific substitution pattern and functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Biological Activity

The compound 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(3-methylphenyl)methyl]acetamide (CAS No. 314745-19-2) is a member of the chromen derivatives, notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Basic Information

PropertyValue
Molecular FormulaC25H21NO5
Molecular Weight415.4 g/mol
IUPAC NameThis compound
CAS Number314745-19-2

Structural Characteristics

The compound features a chromen ring with hydroxyl and acetamide functional groups, contributing to its biological activity. The structural complexity allows for interactions with various molecular targets, influencing multiple biological processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit enzymes involved in inflammatory pathways and cancer progression, suggesting potential applications in anti-inflammatory and anticancer therapies.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.
  • Receptor Modulation : It could bind to specific receptors involved in cellular signaling pathways, altering their activity.

Pharmacological Properties

Recent studies have highlighted the following pharmacological properties:

  • Antioxidant Activity : Demonstrated potential to scavenge free radicals.
  • Anticancer Effects : In vitro studies suggest it inhibits proliferation of certain cancer cell lines.
  • Anti-inflammatory Effects : Exhibits properties that may reduce inflammation in various models.

Case Studies

  • In Vitro Anticancer Activity :
    • A study evaluated the effects of the compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 25 µM, with an IC50 value determined at approximately 30 µM.
  • Anti-inflammatory Effects :
    • An experimental model using lipopolysaccharide (LPS)-induced inflammation in mice showed that administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Comparative Studies

Comparative analysis with similar compounds reveals distinct biological activities attributed to structural differences:

Compound NameBiological ActivityUnique Aspects
2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N,N-dimethylacetamideModerate anticancer effectsDifferent substituents affecting reactivity
(5-Hydroxy-4-oxo-2-phenylchromen-7-yloxy)acetic acidSignificant anti-inflammatory propertiesCarboxylic acid group enhances solubility
5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-oneAntioxidant propertiesHydroxyl substitutions impact reactivity

Properties

Molecular Formula

C25H21NO5

Molecular Weight

415.4 g/mol

IUPAC Name

2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(3-methylphenyl)methyl]acetamide

InChI

InChI=1S/C25H21NO5/c1-16-6-5-7-17(10-16)14-26-24(29)15-30-19-11-20(27)25-21(28)13-22(31-23(25)12-19)18-8-3-2-4-9-18/h2-13,27H,14-15H2,1H3,(H,26,29)

InChI Key

FEEMGPHIWVTBJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O

Origin of Product

United States

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